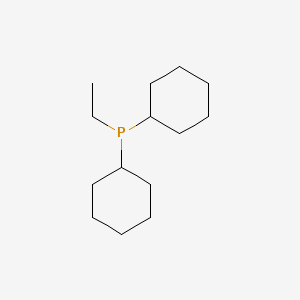

Dicyclohexyl(ethyl)phosphine

Description

Significance of Phosphine (B1218219) Ligands in Modern Transition Metal Catalysis

Phosphine ligands are organophosphorus compounds that are pivotal in modern transition metal catalysis. tcichemicals.comscbt.com They function as σ-donating ligands, forming stable complexes with various transition metals like palladium, rhodium, nickel, iridium, and gold. tcichemicals.com This stabilization of metal centers is crucial for enhancing the reactivity and selectivity of catalytic reactions. scbt.com

The effectiveness of phosphine ligands stems from the ability to tune their electronic and steric properties by modifying the substituents on the phosphorus atom. scbt.comsigmaaldrich.comrsc.org Electron-rich phosphines, such as trialkylphosphines, increase the reactivity of the metal center towards oxidative addition, a key step in many catalytic cycles. tcichemicals.com Steric bulk, often quantified by the cone angle, influences the coordination environment around the metal, which can improve reductive elimination, another critical step. tcichemicals.com This tunability allows for the development of highly efficient and selective catalysts for a wide array of chemical transformations. scbt.com

Phosphine ligands are indispensable in numerous catalytic applications, including:

Cross-coupling reactions: Reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination heavily rely on phosphine ligands to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comscbt.com

Hydrogenation: Phosphine-metal complexes are effective catalysts for the addition of hydrogen to unsaturated compounds. scbt.comwiley-vch.de

Hydroformylation: The industrial production of aldehydes from alkenes utilizes phosphine ligands to control the selectivity of the reaction. scbt.comwikipedia.org

Polymerization: The properties of polymers can be controlled by using specific phosphine ligands in the polymerization process. acs.org

The development of specialized phosphine ligands, such as the bulky and electron-rich Buchwald ligands, has significantly advanced the field, enabling reactions that were previously challenging. sigmaaldrich.comsigmaaldrich.comnih.gov Chiral phosphine ligands have also been instrumental in the development of asymmetric catalysis, allowing for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. bohrium.com

Overview of Dicyclohexyl(ethyl)phosphine's Expanding Role in Homogeneous and Heterogeneous Catalysis

This compound, with its two cyclohexyl groups and one ethyl group attached to the phosphorus atom, possesses a combination of steric bulk and electron-donating character that makes it an effective ligand in various catalytic systems. tcichemicals.comechemi.com

Properties of this compound:

| Property | Value |

| CAS Number | 46392-44-3 echemi.com |

| Molecular Formula | C14H27P echemi.com |

| Molecular Weight | 226.34 g/mol nih.gov |

| Density | 0.945 g/mL at 25°C echemi.com |

| Refractive Index | n20/D 1.518 echemi.com |

This table is interactive. Click on the headers to sort.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, this compound and its derivatives have shown promise in several key reactions. For instance, related dicyclohexylphosphine (B1630591) ligands are used in palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. vapourtec.comresearchgate.netsigmaaldrich.com The steric hindrance provided by the cyclohexyl groups can be beneficial in promoting reductive elimination and stabilizing the active catalytic species. tcichemicals.com

The application of this compound is also extending into heterogeneous catalysis , where the catalyst is in a different phase from the reactants, often supported on a solid material. vapourtec.com Immobilizing phosphine ligands like this compound onto solid supports, such as silica, offers several advantages, including easier separation of the catalyst from the reaction mixture and the potential for catalyst recycling. vapourtec.com This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. Supported dicyclohexylphosphine catalysts have been utilized in Suzuki coupling reactions, demonstrating their potential for creating more sustainable and economically viable catalytic processes. vapourtec.com

The continued exploration of ligands like this compound is crucial for the development of new and improved catalytic methods to meet the growing demands of the chemical industry for efficient and selective synthesis of complex molecules. orgsyn.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl(ethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOGTJDEMBEUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591567 | |

| Record name | Dicyclohexyl(ethyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46392-44-3 | |

| Record name | Dicyclohexyl(ethyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(ethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Dicyclohexyl Ethyl Phosphine and Analogues

Established Synthetic Routes to Dicyclohexyl(ethyl)phosphine

The synthesis of tertiary phosphines like this compound has traditionally relied on robust and well-documented methods. These approaches often involve the use of highly reactive organometallic reagents or the atom-economical hydrophosphination process.

Application of Organometallic Reagents (e.g., Grignard, Organolithium) in Phosphine (B1218219) Synthesis

The reaction of phosphorus halides with organometallic reagents, such as Grignard and organolithium compounds, is a cornerstone of phosphine synthesis. wikipedia.orgnumberanalytics.com This method allows for the stepwise introduction of organic substituents onto the phosphorus atom. For the synthesis of an unsymmetrical tertiary phosphine like this compound, a multi-step approach is typically employed.

The general strategy involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a stoichiometric amount of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to form a dichlorophosphine (RPCl₂). wikipedia.orgmdpi.com This intermediate can then be reacted with a different organometallic reagent to yield a chlorophosphine (RR'PCl), which is subsequently treated with a third organometallic reagent to afford the desired tertiary phosphine (RR'R''P). mdpi.comrsc.org

For instance, the synthesis could commence with the reaction of PCl₃ with two equivalents of cyclohexylmagnesium bromide to yield dichlorodicyclohexylphosphine. Subsequent reaction with one equivalent of ethylmagnesium bromide would produce this compound. The reactivity of the Grignard reagents and the reaction conditions, such as temperature and solvent, are critical factors in controlling the selectivity and yield of the final product. mdpi.comacs.org

Organolithium reagents can also be utilized in a similar fashion. whiterose.ac.ukacs.org They are often more reactive than their Grignard counterparts, which can be advantageous in certain synthetic scenarios. The choice between Grignard and organolithium reagents often depends on the availability of the starting materials and the desired reactivity profile.

A common starting material for these syntheses is chlorodicyclohexylphosphine, which can be prepared by reacting dicyclohexylphosphine (B1630591) with a chlorinating agent. google.com This intermediate can then be reacted with an ethyl-based organometallic reagent to furnish this compound.

Table 1: Comparison of Organometallic Reagents in Phosphine Synthesis

| Reagent Type | General Formula | Common Precursors | Key Characteristics |

| Grignard Reagent | RMgX (X = Cl, Br, I) | Alkyl/Aryl Halides + Mg | Moderately reactive, widely available, tolerant of some functional groups. mdpi.comnih.govpolyu.edu.hk |

| Organolithium Reagent | RLi | Alkyl/Aryl Halides + Li or deprotonation | Highly reactive, can be more challenging to handle, useful for less reactive halides. whiterose.ac.ukacs.org |

Hydrophosphination as a Sustainable Synthetic Pathway

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne), represents a highly atom-economical and sustainable route to phosphines. rsc.org This method avoids the use of stoichiometric amounts of metallic reagents and often proceeds with high selectivity. rsc.org

The synthesis of this compound via hydrophosphination would involve the addition of dicyclohexylphosphine to ethylene (B1197577). This reaction can be initiated by various means, including thermal conditions, radical initiators, or, more commonly, metal catalysts. rsc.org Transition metal complexes, particularly those of copper, have been shown to be effective catalysts for hydrophosphination reactions. nsf.gov

The catalytic cycle typically involves the coordination of the phosphine to the metal center, followed by insertion of the alkene into the metal-phosphorus bond. Protonolysis of the resulting metal-alkyl species then releases the desired tertiary phosphine and regenerates the active catalyst. nsf.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Advanced Strategies for Phosphine Ligand Diversification

The demand for novel phosphine ligands with tailored electronic and steric properties has driven the development of advanced synthetic strategies. These methods move beyond traditional synthetic routes to allow for the late-stage functionalization and modular construction of phosphine ligands.

P(III)-Directed C–H Activation for Late-Stage Functionalization

P(III)-directed C–H activation has emerged as a powerful tool for the late-stage functionalization of phosphine ligands. acs.orgsnnu.edu.cn This strategy utilizes the phosphorus atom of a pre-existing phosphine to direct a transition metal catalyst to a specific C–H bond, enabling its selective functionalization. acs.org This approach allows for the introduction of various functional groups, such as aryl, alkyl, and boryl groups, onto the phosphine backbone. acs.orgsnnu.edu.cnnsf.gov

For example, a biarylphosphine can undergo rhodium-catalyzed ortho-C–H arylation with an aryl halide, directed by the P(III) center, to generate a more complex biaryl monophosphine. acs.orgsnnu.edu.cn This methodology offers a highly efficient and atom-economical way to diversify phosphine structures without the need for multi-step de novo synthesis. While direct application to this compound is less common due to the absence of aryl groups for directed activation, the principle can be applied to aryl-containing analogues.

A significant challenge in P(III)-directed C–H activation is the potential for the phosphine product to act as a strong ligand and inhibit catalyst turnover. snnu.edu.cn However, careful selection of the catalyst and reaction conditions can often mitigate this issue. acs.orgnih.gov

Modular Design Approaches for Ligand Precursors

Modular design strategies offer a flexible and efficient way to create libraries of phosphine ligands. scholaris.cabeilstein-journals.org This approach involves the synthesis of versatile ligand precursors that can be readily modified in a combinatorial fashion. scholaris.carsc.org By systematically varying the different modules or building blocks, a wide range of ligands with diverse steric and electronic properties can be generated. acs.orgcore.ac.uk

For example, a precursor containing a reactive functional group can be synthesized and then coupled with various phosphine-containing fragments. This allows for the rapid assembly of a library of ligands for screening in catalytic applications. The "click chemistry" concept has also been applied to the modular synthesis of phosphine ligands, providing a highly efficient and reliable method for their construction. acs.org This approach is particularly valuable for the development of chiral ligands for asymmetric catalysis. scholaris.ca

Preparation and Reactivity of Phosphine Derivatives

This compound can be converted into a variety of derivatives, most notably phosphine oxides. The oxidation of tertiary phosphines is a common reaction and can occur, for example, upon exposure to air or through deliberate reaction with an oxidizing agent. organic-chemistry.org

The resulting this compound oxide can be a stable, isolable compound. The P=O bond in phosphine oxides is highly polarized, influencing the chemical and physical properties of the molecule. While the direct applications of this compound oxide itself are not extensively documented, phosphine oxides, in general, are important intermediates in organic synthesis. organic-chemistry.org For instance, they can be reduced back to the corresponding phosphine using various reducing agents.

Furthermore, this compound can react with alkyl halides to form quaternary phosphonium (B103445) salts. These salts are ionic compounds with a positively charged phosphorus atom and have applications as phase-transfer catalysts and in the Wittig reaction for the synthesis of alkenes. The reactivity of this compound and its derivatives is a key aspect of its utility in synthetic chemistry.

Synthesis of Phosphine Oxides

The oxidation of tertiary phosphines, such as this compound and its analogues, to their corresponding phosphine oxides is a common and well-documented transformation. Phosphine oxides are organophosphorus(V) compounds characterized by a P=O double bond. These compounds are generally stable, crystalline solids with high polarity. uw.edu.pl The oxidation process can be achieved through various methods, with the use of oxidizing agents like hydrogen peroxide or even atmospheric oxygen being prevalent.

Tertiary phosphines are often susceptible to spontaneous air oxidation, leading to the formation of phosphine oxides. uw.edu.pl A more controlled and selective method involves the use of activated carbon, where adsorbed phosphines can be cleanly oxidized by air to the corresponding phosphine oxides. acs.org This process has been demonstrated for various alkyl- and arylphosphines. acs.org

A widely employed laboratory method for the synthesis of tertiary phosphine oxides is the reaction of the parent phosphine with hydrogen peroxide (H₂O₂). rsc.orgrsc.org For instance, the oxidation of ethylenebis(dicyclohexylphosphine), an analogue of this compound, is accomplished using a 30% solution of hydrogen peroxide to yield the corresponding bis(phosphine oxide). prepchem.com Similarly, reactions of various tertiary phosphines (R₃P), including those with cyclohexyl (Cy) groups, with aqueous H₂O₂ result in the formation of phosphine oxide-hydrogen peroxide adducts (R₃P=O·(H₂O₂)ₓ). rsc.org These adducts can then be treated to yield the pure phosphine oxide. rsc.org

The synthesis of phosphine oxides can also be achieved via the substitution of secondary phosphine oxides (SPOs). This route involves the deprotonation of an SPO to form a nucleophilic phosphinite anion, which is then alkylated to produce the tertiary phosphine oxide. umn.edu This methodology is particularly useful for creating unsymmetrical phosphine oxides. umn.eduresearchgate.net

The table below summarizes findings on the synthesis of phosphine oxides from tertiary phosphines and their analogues.

| Starting Phosphine | Oxidizing Agent | Product | Observations | Reference(s) |

| Ethylenebis(dicyclohexylphosphine) | 30% Hydrogen Peroxide | Ethylenebis(dicyclohexylphosphine) oxide | Product recrystallized from isopropanol/water. | prepchem.com |

| Tertiary Phosphines (R₃P, R=Alkyl, Aryl) | Air (on Activated Carbon) | Tertiary Phosphine Oxides (R₃P=O) | Selective oxidation of phosphines adsorbed on activated carbon. | acs.org |

| Tertiary Phosphines (R₃P, R=Me, Bu, Oct, Cy, Ph) | 35% Aqueous H₂O₂ | Phosphine Oxide Adducts (R₃P=O·(H₂O₂)ₓ) | Forms adducts with H₂O₂. | rsc.org |

| Secondary Phosphine Oxides (R₂HPO) | NaHMDS, then Alkyl Halide | Tertiary Phosphine Oxides (R₂R'PO) | A route for synthesizing unsymmetrical phosphine oxides. | umn.edu |

Formation of Phosphine Selenides

The reaction of tertiary phosphines with elemental selenium is a direct method for the preparation of phosphine selenides (R₃PSe). psu.edufu-berlin.de These compounds feature a phosphorus-selenium double bond and are valuable for studying the electronic properties of the parent phosphine through techniques like ³¹P and ⁷⁷Se NMR spectroscopy. publish.csiro.aupsu.edu The one-bond coupling constant (¹J(⁷⁷Se-³¹P)) in the NMR spectrum is particularly sensitive to the nature of the substituents on the phosphorus atom. psu.edu

The synthesis of this compound selenide (B1212193) has been reported, with its ³¹P NMR spectrum showing a chemical shift at δ 55.2 ppm. core.ac.uk The general procedure for forming phosphine selenides involves reacting the tertiary phosphine with a source of selenium. Common reagents include elemental selenium (in its various allotropes like red or grey selenium) or potassium selenocyanate (B1200272) (KSeCN). cdnsciencepub.com

For example, tertiary phosphine selenides can be prepared through the direct reaction of the phosphine with elemental selenium in a suitable solvent such as diethyl ether at room temperature or refluxing toluene. psu.educdnsciencepub.comtandfonline.com The reaction of tricyclohexylphosphine (B42057), a close analogue, with selenium proceeds quantitatively in diethyl ether over one day. psu.edu Another established method involves the reaction of the phosphine with potassium selenocyanate (KSeCN) in a solvent like acetonitrile (B52724) or methanol. cdnsciencepub.comnih.gov This approach was used to synthesize dicyclohexyl(4-isopropylphenyl)phosphane selenide. nih.gov

The table below details research findings on the formation of phosphine selenides from this compound and its analogues.

| Starting Phosphine | Selenium Source | Product | Reaction Conditions | Analytical Data | Reference(s) |

| This compound | Not specified | This compound selenide | General procedure for selenide formation. | ³¹P NMR (CDCl₃): δ 55.2 ppm | core.ac.uk |

| Tricyclohexylphosphine | Elemental Selenium | Tricyclohexylphosphine selenide | Diethyl ether, room temperature, ~1 day. | Quantitative yield. | psu.edu |

| Tris(2-pyridyl)phosphine | Elemental Red Selenium | Tris(2-pyridyl)phosphine selenide | Refluxing toluene. | 84-94% yield. | tandfonline.com |

| Dicyclohexyl(4-isopropylphenyl)phosphane | KSeCN | Dicyclohexyl(4-isopropylphenyl)phosphane selenide | Methanol, room temperature. | Single-crystal X-ray data obtained. | nih.gov |

| General Tertiary Phosphines | Elemental Selenium | Tertiary Phosphine Selenides | Refluxing toluene. | General method. | cdnsciencepub.com |

| General Tertiary Phosphines | KSeCN | Tertiary Phosphine Selenides | Acetonitrile. | General method. | cdnsciencepub.com |

Coordination Chemistry and Ligand Properties of Dicyclohexyl Ethyl Phosphine Complexes

Fundamental Principles of Phosphine (B1218219) Coordination to Transition Metal Centers

Tertiary phosphines (PR₃) are a critically important class of ligands in coordination chemistry and organometallic catalysis. umb.edu They function as dative, L-type ligands, formally contributing two electrons to the metal center. libretexts.org The primary bonding interaction involves the donation of the lone pair of electrons from the phosphorus atom into an empty d-orbital on the transition metal, forming a strong sigma (σ) bond. libretexts.orglibretexts.org This classifies them as excellent σ-donors. libretexts.org

While strong σ-donors, phosphines are generally considered poor π-acceptors. libretexts.org However, they can engage in a degree of π-backbonding, where electron density from filled metal d-orbitals is accepted into the ligand's empty orbitals. In the case of phosphines, these acceptor orbitals are the antibonding σ* orbitals of the phosphorus-carbon (P-R) bonds. umb.edulibretexts.org The extent of this π-acidity is tunable; substituents on the phosphorus atom that are more electronegative lower the energy of the P-R σ* orbitals, making the ligand a better π-acceptor. umb.eduilpi.com For alkylphosphines like dicyclohexyl(ethyl)phosphine, this π-accepting character is weak. umb.edu A key feature of phosphine ligands is the ability to systematically tune their electronic and steric properties by varying the R groups, which in turn modulates the reactivity of the metal complex to which they are bound. umb.edulibretexts.org

Electronic Properties and Their Influence on Metal-Ligand Binding

The electronic nature of a phosphine ligand, specifically its ability to donate electron density to the metal, is a primary factor in determining the stability and reactivity of the resulting complex. libretexts.org

The substituents attached to the phosphorus atom directly influence its electron-donating capability. In this compound, the phosphorus is bonded to two cyclohexyl groups and one ethyl group. These alkyl groups, which feature P-Csp³ bonds, are electron-releasing. libretexts.org They inductively push electron density toward the phosphorus atom, increasing the electron density of its lone pair. This makes alkylphosphines, including this compound, strong electron-donating ligands. libretexts.org The electron-donating strength of the ferrocenyl group, for comparison, has been estimated to be greater than a methyl group but less than an ethyl group. semanticscholar.org

The strong σ-donating character of this compound significantly increases the electron density on the coordinated metal center. libretexts.orglibretexts.org This electronic enrichment of the metal has profound consequences for its catalytic activity. For instance, a more electron-rich metal center is better able to undergo oxidative addition, a fundamental step in many catalytic cycles. alfa-chemistry.com Furthermore, the increased electron density on the metal enhances its ability to participate in π-backbonding with other co-ligands, such as carbon monoxide (CO). libretexts.orglibretexts.org This effect can be observed experimentally; stronger electron-donating phosphines in a [Ni(CO)₃(PR₃)] complex lead to a decrease in the C-O stretching frequency (ν(CO)) as more electron density is pushed into the π* orbitals of the CO ligand, weakening the C-O bond. libretexts.orglibretexts.org

Steric Properties and Their Impact on Coordination Geometry and Catalytic Performance

Alongside electronic effects, the steric bulk of phosphine ligands plays a crucial role in determining the coordination number, geometry, and reactivity of metal complexes. ilpi.com The ability to control the steric environment around a metal center allows for the fine-tuning of catalytic processes. ilpi.com For example, employing a larger, bulkier phosphine can accelerate a reaction if the first step is the dissociation of that ligand. ilpi.com

Two primary models are used to quantify the steric properties of phosphine ligands: the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Interactive Table: Tolman Cone Angles for Common Phosphine Ligands

| Ligand | Substituents | Cone Angle (θ) in degrees |

|---|---|---|

| PMe₃ | Methyl | 118 |

| PEt₃ | Ethyl | 132 |

| PPh₃ | Phenyl | 145 |

| PCy₃ | Cyclohexyl | 170 |

| P(t-Bu)₃ | tert-Butyl | 182 |

Data sourced from multiple references. libretexts.org

The percent buried volume (%Vbur) offers a complementary perspective on steric bulk. This metric calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) centered on the metal atom that is occupied by the ligand. nih.govrsc.org Unlike the cone angle, which can be influenced by distant parts of the ligand, the buried volume specifically quantifies the steric hindrance in the immediate vicinity of the metal center—the first coordination sphere. nih.gov These two descriptors are not always equivalent; a ligand can have a large cone angle due to remote bulk while having a relatively small buried volume, a property described as remote steric hindrance. nih.gov This distinction is crucial, as buried volume may provide a more accurate prediction of reactivity cliffs in certain cross-coupling reactions. ucla.edu

| Percent Buried Volume (%Vbur) | Volume occupied by the ligand within a sphere around the metal. nih.gov | Steric hindrance proximal to the metal center. nih.gov |

Role of Remote Steric Hindrance in Catalysis

The steric properties of phosphine ligands are a critical determinant of their efficacy in catalysis. Beyond the immediate steric bulk around the phosphorus atom, often quantified by the Tolman cone angle, the concept of remote steric hindrance has emerged as a crucial factor in ligand design and catalytic performance. This refers to the steric bulk that is positioned away from the metal center but is integral to the ligand's structure. In ligands such as this compound and its analogues, the bulky cyclohexyl groups create a defined steric pocket that influences substrate approach and the stability of catalytic intermediates.

Research into nickel-catalyzed cross-coupling reactions has particularly highlighted the benefits of remote steric hindrance. ucla.eduresearchgate.net A study on the Ni-catalyzed Csp³ Suzuki coupling of acetals with boronic acids to form benzylic ethers revealed that phosphine ligands featuring significant remote steric hindrance were uniquely effective for this transformation, which failed with many standard ligands designed for palladium catalysis. ucla.edu The success of these ligands suggests that remote steric features can be tailored to enhance the performance of catalysts based on more abundant, first-row transition metals like nickel, which have different coordination preferences and reactivity profiles compared to palladium. ucla.eduresearchgate.net

The strategic placement of bulky groups on the ligand framework can prevent unwanted side reactions, stabilize the active catalytic species, and facilitate key steps in the catalytic cycle, such as reductive elimination. By creating a more defined and constrained reaction environment, remote steric hindrance can steer the reaction pathway towards the desired product, improving both yield and selectivity. This principle has been identified as a key guide for the future design of ligands tailored specifically for nickel catalysis. ucla.eduresearchgate.net

| Ligand Type | Key Structural Feature | Observed Catalytic Performance | Postulated Role of Sterics |

|---|---|---|---|

| Ligands with Remote Sterics (e.g., Dicyclohexyl(aryl)phosphines) | Bulky groups on an aryl backbone, away from the P-donor | High efficiency in Ni-catalyzed Csp³-Csp² coupling. ucla.edu | Facilitates reductive elimination; stabilizes the active Ni species. |

| Ligands with Proximal Sterics (e.g., Tri-tert-butylphosphine) | Bulky groups directly attached to the P-donor | Lower efficiency for specific Ni-catalyzed reactions. ucla.edu | May hinder substrate approach or destabilize key intermediates. |

| Standard Pd-Ligands (e.g., SPhos) | Optimized for Pd catalysis | Ineffective for the target Ni-catalyzed transformation. ucla.edu | Steric and electronic properties not suited for the smaller, more nucleophilic Ni center. |

Conformational Effects and Flexibility within the Metal Coordination Sphere

The this compound ligand is not a rigid structure. The two cyclohexyl rings can undergo conformational changes (e.g., chair-boat interconversions), and there is rotational freedom around the P-C bonds. This inherent flexibility allows the ligand to adapt its shape and steric profile within the metal coordination sphere, a property that can be crucial for accommodating the geometric changes required during a catalytic cycle. nih.gov

The conformational flexibility of phosphine ligands can be critical for achieving high reactivity and selectivity. nih.gov For a catalytic reaction to proceed efficiently, the ligand may need to adopt different conformations to stabilize various intermediates and transition states. For example, a more open conformation might be required to allow for substrate binding (oxidative addition), while a more compact or sterically demanding conformation could be necessary to promote the bond-forming reductive elimination step. nih.gov

Computational studies on bisphosphine ligands have underscored the importance of considering a ligand's conformational ensemble rather than a single static structure. chemrxiv.org The steric environment created by a flexible ligand is dynamic. In the case of this compound, the orientation of the cyclohexyl groups relative to the metal center can significantly alter the accessibility of the catalytic site. This dynamic behavior, where the ligand's steric footprint can change during the reaction, is a key feature that distinguishes it from more rigid ligand systems and can be harnessed to optimize catalytic performance. nih.gov

Hemilabile Character and Ligand Exchange Processes in Transition Metal Complexes

Hemilability is a property of polydentate ligands that contain two or more donor atoms with significantly different binding affinities for a metal center. wwu.edu This typically involves a "strong" donor, like a soft phosphine group, that remains firmly coordinated, and a "weak" donor, like a hard ether or amine group, that can reversibly bind and dissociate from the metal. wwu.eduacademicjournals.org While this compound itself is not hemilabile, introducing a weakly coordinating functional group onto the ethyl chain, such as a methoxy (B1213986) group to form dicyclohexyl(2-methoxyethyl)phosphine, imparts this valuable characteristic.

The hemilabile nature of such phosphine-ether ligands is crucial for catalysis because the dissociation of the weak donor (the ether oxygen) opens a vacant coordination site on the metal. academicjournals.org This site is then available for a substrate molecule to bind and enter the catalytic cycle. The intramolecular nature of the weak donor means it remains in close proximity to the metal center, allowing it to rapidly re-coordinate and protect the metal center, preventing decomposition or the formation of inactive species. academicjournals.orgwhiterose.ac.uk This process can be viewed as using an "intramolecular solvent" to stabilize highly reactive, coordinatively unsaturated intermediates. academicjournals.org

This dynamic open-closed mechanism facilitates ligand exchange processes that are fundamental to many catalytic transformations. For instance, in an iridium complex, a phosphine-ether ligand can initially bind in a monodentate fashion (η¹-P), then chelate to form a more stable complex (η²-P,O). The cleavage of the relatively weak metal-oxygen bond is a key step that allows for the progression of the catalytic reaction. academicjournals.orgsemanticscholar.org

| State | Coordination Mode | Metal Center Status | Role in Catalysis |

|---|---|---|---|

| Closed/Chelated | Bidentate (η²-P,O) | Coordinatively saturated, stable | Stabilizes the catalyst resting state. |

| Open/Dangling | Monodentate (η¹-P) | Coordinatively unsaturated, reactive | Creates a vacant site for substrate binding and activation. wwu.edu |

Introduction of Chirality and Stereochemical Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Transition metal-catalyzed asymmetric reactions are among the most powerful methods for achieving this, and their success is heavily reliant on the use of chiral ligands. nih.gov Chiral phosphines, in particular, are a premier class of ligands due to their strong coordination to transition metals and their tunable steric and electronic properties. nih.gov

Chirality can be introduced into phosphine ligands in several ways. The stereogenic center can be located on the carbon backbone of the ligand, or it can be at the phosphorus atom itself, creating a "P-chiral" or "P-chirogenic" ligand. nih.gov The development of efficient synthetic routes to such ligands has been a major focus of research. nih.gov By coordinating a chiral phosphine ligand to a metal, a chiral catalytic environment is created, which can differentiate between enantiotopic faces, atoms, or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.gov

Analogues of this compound can be rendered chiral to serve as powerful tools for stereochemical control in a wide array of chemical transformations, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govnih.gov

Design of Chiral Analogues for Asymmetric Catalysis

The rational design of chiral phosphine ligands is essential for developing new and more effective asymmetric catalysts. For a ligand of the dicyclohexyl(alkyl)phosphine type, chirality can be incorporated by modifying the alkyl group or by creating a stereogenic phosphorus center. A common strategy for synthesizing P-chirogenic phosphines involves the use of phosphine-borane intermediates. This methodology allows for the stereospecific substitution at the phosphorus atom, providing access to a wide variety of enantiomerically pure ligands that were previously difficult to obtain. nih.gov

The performance of a chiral ligand is dictated by its three-dimensional structure. Conformationally rigid ligands are often sought after, as they can provide a more defined and predictable chiral pocket around the metal center, leading to higher enantioselectivity. nih.gov By strategically placing bulky groups, such as the cyclohexyl moieties, in combination with other substituents on a chiral scaffold, chemists can fine-tune the catalyst's environment to achieve optimal stereocontrol for a specific reaction. For example, replacing the dicyclohexyl groups on a known chiral phosphine ligand, CM-phos, with diisopropyl groups was shown to significantly improve catalytic performance in an arylation reaction, demonstrating the impact of subtle structural modifications. orgsyn.org

Planar Chirality and Redox Activity in Ferrocene-Based Ligands

A sophisticated strategy for designing multifunctional ligands involves incorporating the phosphine moiety into a ferrocene (B1249389) scaffold. This approach introduces two powerful features simultaneously: planar chirality and redox activity. nih.govacs.org Ferrocene is a metallocene that is chiral when unsymmetrically disubstituted on one of its cyclopentadienyl (B1206354) (Cp) rings. This type of chirality, known as planar chirality, has been extensively exploited in the design of highly effective ligands for asymmetric catalysis. nih.gov

Furthermore, the iron center in ferrocene can be reversibly oxidized from Fe(II) to Fe(III). acs.org When a ferrocenylphosphine ligand is coordinated to a second, catalytically active metal center (e.g., palladium), the redox state of the ferrocene can influence the electronic properties of the catalyst. rsc.orgresearchgate.net This forms the basis of "redox-switchable catalysis," where the activity and selectivity of a catalyst can be modulated by adding a chemical oxidant or reductant, or by applying an electrochemical potential. rsc.orgresearchgate.net The oxidation of the ferrocene unit makes the phosphine donor less electron-donating, which in turn makes the coordinated catalytic metal more electrophilic. This change can accelerate key steps in a catalytic cycle, such as reductive elimination, thereby switching the catalyst to a more active state. rsc.org

A dicyclohexylphosphino group attached to a ferrocene backbone would thus create a ligand capable of inducing asymmetry via its planar chirality while also allowing for electronic control over the catalytic process through the redox activity of the iron center. nih.govrsc.org

Catalytic Applications of Dicyclohexyl Ethyl Phosphine and Its Metal Complexes

Cross-Coupling Reactions Facilitated by Dicyclohexyl(ethyl)phosphine Ligands

Palladium complexes incorporating dicyclohexylphosphine-based ligands are instrumental in forming a variety of chemical bonds, expanding the scope of cross-coupling chemistry. nih.gov These ligands facilitate crucial steps in the catalytic cycle, including oxidative addition and reductive elimination, making them indispensable tools for modern organic synthesis. nih.govfishersci.ca

The construction of carbon-carbon bonds is fundamental to organic chemistry, and ligands containing the dicyclohexylphosphine (B1630591) moiety have proven highly effective in several key C-C bond-forming reactions. mit.edugoogle.com

The Suzuki-Miyaura coupling, a method for synthesizing biaryls from organoboronic acids and organic halides, benefits greatly from the use of bulky, electron-rich phosphine (B1218219) ligands. nih.govorganic-chemistry.org The decreased reactivity of aryl chlorides compared to bromides and iodides, due to the strength of the C-Cl bond, presents a significant challenge. uwindsor.ca However, palladium catalysts supported by dicyclohexylphosphine derivatives have shown remarkable efficacy in activating these less reactive substrates. nih.govnih.gov

For instance, the combination of Pd(OAc)₂ with ligands like (2-mesitylindenyl)dicyclohexylphosphine has been shown to be highly active for the Suzuki-Miyaura coupling of diverse aryl and heteroaryl chlorides in water, achieving high turnover numbers even at low catalyst loadings. nih.gov Similarly, dialkylbiaryl phosphine ligands, which feature a dicyclohexylphosphino group, have made the coupling of unactivated aryl chlorides a more routine procedure. nih.gov The use of these advanced catalyst systems often allows reactions to be performed with weaker bases like K₃PO₄, which improves tolerance for sensitive functional groups. mit.edu

| Ligand Type | Palladium Source | Key Features/Findings | Reference |

|---|---|---|---|

| (2-Mesitylindenyl)dicyclohexylphosphine | Pd(OAc)₂ | High catalytic activity for aryl and heteroaryl chlorides in water; effective at ultra-low catalyst loadings. | nih.gov |

| Dialkylbiaryl Phosphines (e.g., XPhos) | Pd(OAc)₂ or Pd₂(dba)₃ | Enables routine coupling of unactivated aryl chlorides and hindered substrates; can operate at room temperature. | nih.govtcichemicals.com |

| [2.2]Paracyclophane-based Dicyclohexylphosphine | Not specified | Excellent performance in coupling various aryl chlorides, including ortho-substituted and deactivated ones, with catalyst loading as low as 0.1 mol%. | liv.ac.uk |

The Negishi cross-coupling reaction, which pairs organozinc compounds with organic halides, is another powerful C-C bond-forming tool. organic-chemistry.org The performance of palladium catalysts in this reaction is significantly enhanced by specialized phosphine ligands. Aliphatic phosphine-based pincer complexes featuring dicyclohexylphosphine groups, such as [(C₁₀H₁₃-1,3-(CH₂P(Cy₂)₂)Pd(Cl)], have demonstrated high activity. rsc.org These catalysts can quantitatively couple a wide range of aryl bromides—including activated, non-activated, deactivated, and sterically hindered variants—with various diarylzinc reagents, often with short reaction times and low catalyst loadings. rsc.org

Furthermore, hybrid ligands like VPhos, which incorporates dicyclohexylphosphine structural elements, have been developed for improved activity in the aqueous Lipshutz–Negishi cross-coupling of alkyl halides with aryl electrophiles. msesupplies.com The mechanism often involves the formation of a monoligated palladium(0) complex as the active catalytic species, which is favored by the use of bulky phosphines. uni-muenchen.de

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating substituted alkenes by coupling unsaturated halides with alkenes using a palladium catalyst. wikipedia.org The choice of ligand is critical for controlling the reaction's efficiency and selectivity. Dicyclohexylphosphine-containing ligands have been employed to address common challenges in Heck reactions, such as the unwanted formation of symmetrical stilbene (B7821643) products arising from a secondary Heck reaction. nih.gov

For example, the use of dicyclohexyl(2-(2′,6′-diisopropoxy)biphenyl)phosphine (RuPhos) provides a good ratio of the desired styrene (B11656) product over the stilbene byproduct. nih.gov This ligand also facilitates the coupling of activated aryl chlorides. nih.gov In other systems, a dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium complex has been identified as a highly active and versatile Heck catalyst that operates effectively at 140°C, successfully coupling various functionalized aryl bromides with alkenes in excellent yields and with high E-selectivity. sci-hub.se

| Catalyst/Ligand | Substrates | Key Outcome | Reference |

|---|---|---|---|

| RuPhos | Aryl bromides, 4-chloroacetophenone | Suppresses formation of stilbene byproduct; facilitates coupling of an activated aryl chloride. | nih.gov |

| Dichlorobis[1-(dicyclohexylphosphanyl)piperidine]palladium | Aryl bromides and various alkenes | Highly active catalyst with excellent functional group tolerance; provides high yields and E-selectivity. | sci-hub.se |

| Dicyclohexyl(2-methylphenyl)phosphine | Aryl halides and butyl acrylate | Used as a ligand for P-C bond cleavage studies during Heck vinylation. | sigmaaldrich.com |

The palladium-catalyzed formation of C–N bonds, particularly through the Buchwald-Hartwig amination, has become a widespread method for synthesizing arylamines. acs.org The development of bulky, electron-rich phosphine ligands has been a critical factor in the evolution of this reaction, enabling the use of a broader range of substrates, including aryl chlorides. mit.eduacs.org

Ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) produce catalyst systems with greater activity and stability, leading to excellent results even with previously challenging substrates. mit.edutcichemicals.com Anionic phosphine ligands, such as (2-phenylindenyl)dicyclohexylphosphine generated in situ, have also been successfully used in the Buchwald-Hartwig amination of aryl chlorides, bromides, and iodides, affording products in good to excellent yields. researchgate.net Similarly, a [2.2]paracyclophane-based monophosphine ligand containing a dicyclohexylphosphino group showed excellent performance in the amination of various aryl chlorides, including sterically demanding ortho-substituted substrates. liv.ac.uk

The palladium-catalyzed intermolecular formation of C–O bonds to create aryl ethers is a historically challenging transformation, especially with electron-neutral or electron-rich aryl halides. mit.edu The success of these reactions relies heavily on the proper choice of ligand. mit.edu While less common than C-C or C-N couplings, catalyst systems utilizing bulky phosphine ligands have been developed to promote this transformation effectively.

New generations of ligands, such as bulky biarylphosphines, have been shown to effectively promote the intermolecular C–O bond formation between primary alcohols and aryl halides under mild conditions. mit.edu Versatile ligands like Cy-cBRIDP, which contains a dicyclohexylphosphino unit, are noted for their utility in a range of palladium-catalyzed couplings, including aryl etherification. alfachemic.com These advances have made the synthesis of aryl alkyl ethers via palladium catalysis a more practical endeavor. mit.edu

Carbon-Phosphorus (C–P) Bond-Forming Cross-Coupling

The formation of carbon-phosphorus bonds is a fundamental transformation in organophosphorus chemistry, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. This compound has been utilized as a ligand in these reactions. For instance, palladium-catalyzed reactions of iodo-substituted substrates with dicyclohexylphosphine have been shown to produce new phosphine ligands. researchgate.net

Transition-metal catalysis, particularly with palladium, provides an effective method for synthesizing tertiary phosphines through the coupling of aryl halides or esters with phosphine nucleophiles. acs.org Research has demonstrated the successful phosphination of iodo substrates at the C-1 position using a palladium-catalyzed reaction with dicyclohexylphosphine, leading to the formation of new phosphine ligands in low to moderate yields. researchgate.net More recent advancements have focused on the use of aryl chlorides as electrophiles due to their lower cost and wider availability. A mild and efficient method for synthesizing unsymmetrical tertiary phosphines has been developed using a Pd/keYPhos catalyst system, which allows for the coupling of various aryl and heteroaryl chlorides with secondary phosphines. acs.org

Alternative strategies for creating C-P bonds include the reduction of phosphine oxides and hydrophosphination of unsaturated systems. researchgate.net The development of enantioselective C-P cross-coupling reactions is a significant area of research for the construction of P-stereogenic centers. sustech.edu.cn

| Catalyst/Ligand System | Substrates | Key Findings | Reference |

|---|---|---|---|

| Palladium / Dicyclohexylphosphine | Iodo-substituted compounds and dicyclohexylphosphine | Successful formation of new phosphine ligands. | researchgate.net |

| Pd/keYPhos | Aryl chlorides and secondary phosphines | Mild and efficient synthesis of unsymmetrical tertiary phosphines with good functional group tolerance. | acs.org |

| Chiral Pd Complex | Racemic diaryl phosphines and aryl iodides | Achieved enantioselective C-P cross-coupling to produce enantioenriched P-stereogenic triaryl phosphines. | sustech.edu.cn |

Palladium-Catalyzed Fluorination of Aryl/Heteroaryl Triflates

The introduction of fluorine into aromatic systems is of great interest, particularly in the pharmaceutical and agrochemical industries. Palladium-catalyzed fluorination of aryl and heteroaryl triflates represents a significant advancement in this area. The success of this transformation often relies on the use of sterically hindered phosphine ligands to facilitate the challenging C-F reductive elimination step. acsgcipr.org

Initial studies focused on aryl triflates, and mechanistic investigations have revealed a complex reaction pathway. acsgcipr.org It has been shown that for electron-rich aryl groups, C-F reductive elimination does not readily occur from the expected LPd(II)(aryl)fluoride complex. mit.edu Instead, evidence suggests that an in-situ modification of the biaryl phosphine ligand occurs, leading to a dearomative rearrangement that is crucial for the catalytic cycle. mit.edumit.edu This understanding has been instrumental in the development of more effective catalyst systems.

The choice of ligand is critical, with di-adamantyl phosphines showing superiority over other bulky ligands for promoting the fluorination of aryl triflates. mit.edu The development of a fluorinated ligand has even enabled room-temperature and regioselective palladium-catalyzed fluorination of aryl triflates and bromides. acsgcipr.org These advancements have expanded the substrate scope to include highly electron-rich and heteroaryl systems. acsgcipr.org

| Catalyst/Ligand System | Substrate Type | Key Advancement | Reference |

|---|---|---|---|

| Palladium / Sterically-hindered phosphines | Aryl triflates | Facilitated C-F reductive elimination. | acsgcipr.org |

| Palladium / t-BuBrettPhos, RockPhos | Electron-rich aryl triflates | Revealed in-situ ligand modification and dearomative rearrangement. | mit.edumit.edu |

| Palladium / Di-adamantyl phosphines | Aryl triflates | Demonstrated superior catalytic activity. | mit.edu |

| Palladium / Fluorinated ligand | Aryl triflates and bromides | Enabled room-temperature and regioselective fluorination. | acsgcipr.org |

Hydrogenation Reactions

Hydrogenation is a fundamental process in organic chemistry, and this compound-containing catalysts have been employed in various hydrogenation reactions, including the selective reduction of nitriles, olefins, and prochiral substrates.

The selective hydrogenation of nitriles to primary amines is a valuable transformation, and various catalytic systems have been developed for this purpose. A notable example involves a cobalt catalyst in combination with tris(2-(dicyclohexylphosphanyl)ethyl)phosphine, which efficiently catalyzes the hydrogenation of a wide range of aromatic and aliphatic nitriles to their corresponding primary amines. researchgate.netrsc.org This system exhibits good functional group tolerance. researchgate.net

Iron pincer complexes have also been reported for the selective catalytic hydrogenation of nitriles to primary amines, showing high activity and selectivity under relatively mild conditions for various nitriles, including the industrially important adipodinitrile. rsc.org While noble metal catalysts based on rhodium and ruthenium are also effective, the use of more abundant and less expensive metals like iron and cobalt is an area of active research. researchgate.net

Complexes containing this compound and related ligands have shown activity as catalysts for the hydrogenation of olefins. For example, rhodium(I) and iridium(I) complexes containing a 1,5-cyclooctadiene (B75094) ligand and a phosphine-imine ligand derived from 2-dicyclohexylphosphinoacetaldehyde are active for olefin hydrogenation. scholaris.ca Nickel complexes stabilized by bis(silylene) ligands have also demonstrated high catalytic performance in the hydrogenation of olefins, such as norbornene. rsc.org

Asymmetric hydrogenation, which allows for the creation of chiral molecules, is a cornerstone of modern synthetic chemistry. Rhodium and ruthenium complexes with chiral phosphine ligands are widely used for the enantioselective hydrogenation of prochiral substrates. pitt.edu

While this compound itself is not chiral, related chiral phosphine ligands are crucial in this field. For instance, ruthenium complexes of the type trans-RuCl2(P-P)Py2, where P-P is a chiral bis(phosphine) ligand, are active catalysts for the enantioselective hydrogenation of ketoesters and noncarboxylic olefins. nih.gov The JosiPhos family of ligands, which includes structures with dicyclohexylphosphine moieties, are well-known for their effectiveness in the asymmetric hydrogenation of various substrates. ualberta.ca Mechanistic studies of these reactions, often involving rhodium-bis(phosphine) catalysts, have provided detailed insights into the catalytic cycle and the factors governing stereoselectivity. collectionscanada.gc.camdpi.com

| Reaction Type | Catalyst System | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Selective Nitrile Hydrogenation | Cobalt / tris(2-(dicyclohexylphosphanyl)ethyl)phosphine | Aromatic and aliphatic nitriles | High selectivity for primary amines. | researchgate.netrsc.org |

| Olefin Hydrogenation | Rhodium(I) or Iridium(I) / Phosphine-imine ligand | Olefins | Active catalytic system. | scholaris.ca |

| Enantioselective Hydrogenation | Ruthenium / Chiral bis(phosphine) ligands (e.g., JosiPhos family) | Prochiral ketoesters and olefins | High enantioselectivity. | nih.govualberta.ca |

Hydroformylation Reactions

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes to aldehydes. wikipedia.org The choice of ligand in the metal catalyst, typically rhodium or cobalt, is critical for controlling the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehydes). wikipedia.org

This compound and related phosphines are used in hydroformylation catalysis. For instance, rhodium-catalyzed hydroformylation of propene and hexene has been studied with mediators prepared from (alkyl)(aryl)phosphines and triarylphosphines. sigmaaldrich.com In the hydroformylation of styrene, rhodium complexes with mixed amino phosphine oxide ligands have demonstrated high reactivity and selectivity for the formation of the branched aldehyde. rsc.org

The Ruhrchemie-Rhône Poulenc process, a landmark in industrial chemistry, utilizes a water-soluble rhodium catalyst with the TPPTS ligand for the hydroformylation of propene. nih.gov This highlights the importance of ligand design in developing efficient and recyclable catalytic systems for hydroformylation. nih.gov

| Catalyst System | Substrate | Key Outcome | Reference |

|---|---|---|---|

| Rhodium / (Alkyl)(aryl)phosphines | Propene, Hexene | Formation of aldehydes. | sigmaaldrich.com |

| Rhodium / Mixed amino phosphine oxide ligands | Styrene | High reactivity and selectivity for branched aldehyde. | rsc.org |

| Rhodium / TPPTS (in aqueous phase) | Propene | Industrial-scale production of aldehydes with catalyst recycling. | nih.gov |

Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes to aldehydes. wikipedia.org The choice of phosphine ligand is critical in controlling the rate and selectivity of this reaction. mdpi.com Although specific studies detailing the use of this compound in rhodium-catalyzed hydroformylation are not widely reported, the behavior of catalysts bearing bulky and electron-rich alkylphosphine ligands is well-documented. Generally, increasing the electron-donating character of the phosphine ligand increases the catalytic activity, while the steric bulk influences the regioselectivity, often favoring the formation of the linear aldehyde. ionicviper.org However, highly bulky phosphines can sometimes lower the reaction rate. ionicviper.org In the context of related ligands, dicyclohexylphenylphosphine (B1293621) has been mentioned as a mixed aryl-alkylphosphine compound used in rhodium-based hydroformylation processes. epo.org The performance of such catalysts is highly dependent on reaction conditions such as temperature and pressure. wikipedia.orgmdpi.com

Platinum-Catalyzed Hydroformylation

Platinum-based catalysts, often used in conjunction with a co-catalyst like tin(II) chloride, are also effective for hydroformylation. researchgate.net These systems can offer high selectivity to linear aldehydes from α-olefins under mild conditions. researchgate.net Similar to rhodium systems, the phosphine ligand plays a crucial role. While there is a lack of specific data for this compound, research on other phosphine ligands, such as triphenylphosphine (B44618) and its derivatives, has shown that the ligand structure is key to achieving high yields and selectivities. researchgate.netwiley-vch.de In some cases, P-aryl complexes have been found to be more active than P-benzyl derivatives in platinum-catalyzed hydroformylation of styrene. rsc.org

Regioselectivity and Enantioselectivity in Hydroformylation Processes

Controlling regioselectivity (linear vs. branched aldehyde) and enantioselectivity (in the case of prochiral olefins) is a primary goal in modern hydroformylation catalysis. wikipedia.orgillinois.edunih.gov The regioselectivity is strongly influenced by the steric and electronic properties of the phosphine ligand. tesisenred.net For instance, bulky phosphine ligands generally favor the formation of the linear aldehyde due to steric hindrance around the metal center. ionicviper.org

Enantioselective hydroformylation is achieved using chiral phosphine ligands. wikipedia.org While this compound itself is not chiral, its dicyclohexylphosphino moiety is a common feature in the design of chiral ligands. The development of ligands that can control both regio- and enantioselectivity is an active area of research, often employing strategies like directing groups or self-assembling catalyst systems. nih.govnih.govuni-freiburg.de The electronic properties of the ligand also play a role, with studies showing that decreasing phosphine basicity can increase enantioselectivity in some systems. rsc.org

Table 1: General Effects of Phosphine Ligand Properties on Hydroformylation

| Ligand Property | Effect on Regioselectivity (linear vs. branched) | Effect on Enantioselectivity |

| Increased Steric Bulk | Generally favors linear aldehyde ionicviper.org | Dependent on chiral design |

| Increased Basicity (Electron-Donating) | Can influence selectivity, often favoring linear products | Can decrease enantioselectivity in some systems rsc.org |

| Decreased Basicity (Electron-Withdrawing) | Less pronounced effect on regioselectivity | Can increase enantioselectivity in some systems rsc.org |

Oligomerization and Polymerization Processes

Ethylene (B1197577) Oligomerization and Selective Tetramerization

The selective oligomerization of ethylene to produce linear alpha-olefins, particularly 1-hexene (B165129) and 1-octene, is of significant industrial importance. tandfonline.com Chromium-based catalysts are often employed for this purpose, frequently with multidentate ligands containing phosphine donors. tandfonline.comnih.gov Research has shown that modifying the substituents on the phosphine atom can significantly impact catalytic activity and selectivity. nih.gov

In a study on chromium catalysts supported by iminophosphine ligands for ethylene tri-/tetramerization, a ligand featuring a P-cyclohexyl group demonstrated high catalytic activity (307 kg/(g Cr/h)) and a high selectivity for 1-hexene (92.6%). nih.gov This highlights the effectiveness of the cyclohexyl group in this catalytic system. Another related system involves nickel catalysts. For example, 2-dicyclohexylphosphinophenol, in combination with nickel complexes, catalyzes the oligomerization of ethylene. researchgate.net The more P-basic dicyclohexylphosphinophenolate ligand was found to favor the incorporation of α-olefins into a growing polymer chain. researchgate.net

Table 2: Performance of a P-Cyclohexyl Iminophosphine Ligand in Ethylene Trimerization

| Catalyst System | Activity ( kg/(g Cr/h)) | 1-Hexene Selectivity (%) | 1-Octene Selectivity (%) |

| Iminophosphine-Cr with P-cyclohexyl group/MMAO | 307 | 92.6 | - |

Data from a study on iminophosphine ligands in chromium-catalyzed ethylene tri-/tetramerization. nih.gov

Ethylene Polymerization

Dicyclohexylphosphine has been investigated as a potential chain-transfer agent in ethylene polymerizations catalyzed by organolanthanide complexes. nih.gov In this role, the phosphine is intended to control the molecular weight of the polymer. However, under the specific conditions of the study, dicyclohexylphosphine was found to be an inefficient chain-transfer agent for lanthanocene-mediated ethylene polymerizations. nih.gov In contrast, other secondary phosphines like diphenylphosphine (B32561) were efficient. nih.gov

In other systems, such as those using phosphine-sulfonate nickel catalysts, dicyclohexyl-substituted ligands have been noted to produce only ethylene oligomers. acs.org

Table 3: Chain-Transfer Efficiency of Various Phosphines in Lanthanocene-Mediated Ethylene Polymerization

| Phosphine | Chain-Transfer Efficiency |

| H₂PPh | >> |

| H₂PCy | > |

| HPPh₂ | > |

| HPEt₂ | ≈ |

| HP(i)Bu₂ | > |

| HPCy₂ (Dicyclohexylphosphine) | Inefficient |

Qualitative trend observed for lanthanocene-mediated ethylene polymerizations. nih.gov

Other Significant Catalytic Transformations

The dicyclohexylphosphino group is a key component in a variety of ligands for other important catalytic reactions, most notably palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands incorporating the dicyclohexylphosphino moiety, such as the Buchwald ligands (e.g., XPhos), are known for their high stability and activity in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, even with challenging substrates like aryl chlorides. sigmaaldrich.comresearchgate.net

Additionally, phosphine ligands are crucial in C-H activation catalysis. rsc.orgnih.gov While specific examples with this compound are scarce, related bulky, electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) are known to promote C-H activation processes at metal centers. chemrxiv.org For example, PCy₃ can accelerate the C(sp²)-H activation of pyridine (B92270) derivatives by a Ni-Al heterometallic complex. chemrxiv.org

Ring Opening Metathesis Polymerization (ROMP)

A survey of the scientific literature indicates that this compound has not been specifically reported as a ligand in metal complexes for Ring Opening Metathesis Polymerization (ROMP). However, ruthenium complexes bearing dicyclohexylphosphine ligands are related to the well-known Grubbs' catalysts, which are widely used in ROMP. cmu.edu

The first-generation Grubbs' catalyst, [RuCl2(PCy3)2(CHPh)], where Cy is cyclohexyl, is a prominent example. The phosphine ligands in these catalysts play a crucial role in the catalytic cycle. Dissociation of a phosphine ligand is often a key step in the initiation of the polymerization. cmu.edu The steric and electronic properties of the phosphine ligand can influence the catalyst's activity, stability, and selectivity. For instance, in the ROMP of norbornene using ruthenium complexes with chelating diphosphine ligands, high activity and low polymer polydispersity have been observed. digitellinc.com

Furthermore, studies on the ROMP of dicyclopentadiene (B1670491) have often utilized second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand instead of one of the phosphine ligands, leading to higher catalytic activity and better stability. cmu.edu The addition of excess phosphine ligand has also been explored as a method to control the polymerization process in some systems. nih.gov While these findings underscore the importance of phosphine ligands in ROMP, there is no specific data available on the performance of this compound in this context.

Asymmetric Aldol (B89426) Reactions (phosphine oxide catalysis)

There is no information available in the scientific literature regarding the use of this compound oxide as a catalyst in asymmetric aldol reactions. The field of asymmetric organocatalysis has seen significant advancements with the use of chiral phosphine oxides to promote enantioselective aldol reactions. nih.gov

These reactions typically involve the in-situ formation of a chiral hypervalent silicon complex from the phosphine oxide and a chlorosilane. This complex then activates both the aldol donor and acceptor, facilitating a highly enantioselective cross-aldol reaction. nih.gov Research in this area has focused on the design and synthesis of various chiral phosphine oxides, often with C2 symmetry or other well-defined stereochemical features, to achieve high levels of stereocontrol. For example, phosphine oxides derived from BINAP have been successfully employed in asymmetric intramolecular aldol reactions.

The development of phosphine oxide-catalyzed asymmetric aldol reactions has provided a powerful tool for the synthesis of optically active β-hydroxy carbonyl compounds. However, the catalytic utility of simple, achiral phosphine oxides like this compound oxide in this transformation has not been explored.

Mechanistic Investigations and Computational Studies of Dicyclohexyl Ethyl Phosphine Mediated Catalysis

Elucidation of Catalytic Cycle Intermediates and Transition States

The catalytic cycle of a transition metal complex is a sequence of elementary steps that regenerate the active catalyst. The dicyclohexyl(ethyl)phosphine ligand, with its significant steric bulk and electron-donating nature, plays a crucial role in stabilizing or destabilizing key intermediates and transition states throughout this cycle.

Detailed mechanistic studies, often employing spectroscopic techniques and kinetic analysis, have been instrumental in identifying and characterizing these transient species. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand can influence the stability of the Pd(0) and Pd(II) intermediates. The electron-rich dicyclohexylphosphine (B1630591) groups can enhance the stability of the metal center, which can in turn reduce catalyst deactivation under certain oxidative conditions.

In phosphine-catalyzed reactions, the initial nucleophilic addition of the phosphine to an electrophile generates a reactive zwitterionic intermediate. nih.govacs.orgrsc.org The structure and reactivity of this intermediate are critical to the subsequent steps of the catalytic cycle. Computational studies have been employed to model the transition states of these reactions, providing insights into the energy barriers of different pathways. acs.org For example, in phosphine-catalyzed [3+2] annulation reactions, the conformation of the phosphine catalyst can determine the energy difference between competing transition states, thereby controlling the regioselectivity of the reaction. nih.govrsc.org

The table below summarizes key intermediates and transition states that have been investigated in catalysis involving phosphine ligands, highlighting the role of the ligand in their stability and reactivity.

| Catalytic Step | Intermediate/Transition State | Role of this compound Ligand |

| Catalyst Activation | Precatalyst complex | Influences the ease of formation of the active catalytic species. |

| Oxidative Addition | Pd(II) complex | Stabilizes the higher oxidation state of the metal center. |

| Migratory Insertion | Olefin-palladium complex | Steric bulk can influence the regioselectivity of insertion. libretexts.org |

| Reductive Elimination | Pd(0) complex | The electron-donating nature can affect the rate of this final step. nih.gov |

| Nucleophilic Attack | Zwitterionic phosphonium (B103445) intermediate | The electronic properties of the phosphine influence the stability and reactivity of the intermediate. nih.govacs.orgrsc.org |

Investigation of Reaction Pathways (e.g., Oxidative Addition, Reductive Elimination, Ligand Exchange)

The fundamental steps of many catalytic cycles involving transition metals include oxidative addition, reductive elimination, and ligand exchange. The this compound ligand has a profound impact on the kinetics and thermodynamics of these elementary reactions.

Oxidative Addition: This step involves the addition of a substrate to the metal center, leading to an increase in the metal's oxidation state. The electron-donating nature of this compound can facilitate this process by increasing the electron density on the metal, making it more susceptible to oxidation. rsc.org However, the steric bulk of the ligand can also play a role, sometimes hindering the approach of the substrate. rsc.org Studies on Ni(0) complexes have shown that the mechanism of oxidative addition of aryl halides can be either a concerted or a radical pathway, with the electronic properties of the phosphine ligand being a key determinant. nih.govnih.gov

Reductive Elimination: This is the reverse of oxidative addition and results in the formation of the product and regeneration of the catalyst in its lower oxidation state. ilpi.com The rate of reductive elimination can be influenced by the electronic properties of the phosphine ligand. Less electron-donating phosphines have been shown to accelerate reductive elimination from palladium(II) amido complexes. nih.gov Conversely, more electron-donating phosphines can slow down this step. u-tokyo.ac.jp The steric properties of the ligand are also crucial, with bulkier ligands sometimes promoting reductive elimination by creating a more sterically crowded metal center. u-tokyo.ac.jp

Ligand Exchange: The lability of ligands is essential for the catalytic cycle to proceed. Ligand exchange involves the substitution of one ligand for another at the metal center. The strength of the metal-phosphine bond, influenced by both steric and electronic factors, dictates the rate of ligand exchange. acs.orgosti.gov In some cases, ligand dissociation is a prerequisite for a subsequent step in the catalytic cycle, and the rate of this dissociation can be the rate-determining step. ilpi.com The use of ether-phosphine ligands, which can simulate solvent molecules, has allowed for the study of species involved in catalytic cycles that are typically not isolable. acs.org

Analysis of Catalyst Activation and Deactivation Pathways

Catalyst Activation: Many catalytic processes begin with a precatalyst that must be converted into the active catalytic species. This activation step can involve ligand dissociation, reduction of the metal center, or other transformations. mdpi.com The this compound ligand can influence the ease and rate of this activation process. For instance, in some palladium-catalyzed reactions, bulky, electron-rich phosphine ligands facilitate the formation of the active Pd(0) species. sigmaaldrich.com

Catalyst Deactivation: Catalysts can lose their activity over time through various deactivation pathways. diva-portal.org These can include the formation of inactive metal species, ligand degradation, or poisoning by impurities. mdpi.comchalmers.se For phosphine-ligated catalysts, oxidation of the phosphine to the corresponding phosphine oxide is a common deactivation pathway. The electron-rich nature of this compound can make it susceptible to oxidation, but its steric bulk can also provide some protection to the metal center. Another deactivation pathway can involve the metalation of the phosphine ligand itself. researchgate.net Understanding these deactivation mechanisms is crucial for designing more robust and long-lived catalysts.

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex catalytic reactions. researchgate.net By modeling the structures and energies of reactants, intermediates, transition states, and products, computational methods can provide a level of detail that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) is a widely used computational method for studying transition metal catalysis. It allows for the calculation of the electronic structure and energetics of molecules, providing insights into bonding, reactivity, and reaction mechanisms. mdpi.com DFT has been used to recompute descriptors like the Tolman cone angle for a wide range of phosphine ligands, offering a more nuanced understanding of their steric properties in different coordination environments. ub.edu

In the context of this compound-mediated catalysis, DFT calculations can be used to:

Determine the geometries of catalytic intermediates and transition states.

Calculate the activation barriers for different reaction pathways, helping to identify the most likely mechanism. acs.org

Analyze the electronic properties of the catalyst and substrate, such as charge distribution and orbital interactions, to understand the factors that control reactivity and selectivity. researchgate.net

For example, DFT studies have been used to investigate the effect of phosphine ligands on the reductive elimination from palladium complexes, revealing how ligand electronics and flexibility influence the activation energy of this key step. nih.govresearchgate.net

While most catalytic reactions occur in the electronic ground state, some processes, particularly those involving photochemistry, involve electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a computational method that can be used to study the properties and reactivity of molecules in their excited states.

Although less common for the specific study of this compound, TD-DFT is a powerful tool for understanding photocatalytic cycles and other light-induced chemical transformations where phosphine-ligated metal complexes might be employed.

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Benchmarking studies are therefore essential to validate computational methods against experimental data or higher-level theoretical calculations. illinois.edu For transition metal systems, which are notoriously challenging for computational chemistry due to the complex electronic structure of the metal, benchmarking is particularly important. mdpi.compitt.edu

Studies have benchmarked various DFT functionals for their ability to accurately predict the energetics of transition metal complexes and reaction barriers. illinois.edu For instance, the correlation consistent Composite Approach for transition metals (ccCA-TM) has been used to provide reliable energy benchmarks for DFT results on organometallic complexes. mdpi.com Such studies help to identify the most reliable and efficient computational methods for studying catalysis involving ligands like this compound, ultimately leading to more accurate and predictive mechanistic insights. nsf.gov

Computational Prediction and Validation of Ligand Effects

The rational design and optimization of catalysts heavily rely on understanding the intricate relationship between a ligand's structural properties and its performance in a catalytic cycle. For phosphine ligands such as this compound, computational chemistry provides powerful tools to predict and validate their steric and electronic effects, thereby guiding catalyst development. researchgate.netnih.gov These computational approaches allow for the quantitative parameterization of ligand properties, which can then be correlated with experimental outcomes like reaction rates and selectivity. core.ac.uk

Modern computational studies, primarily using Density Functional Theory (DFT), are employed to calculate a variety of ligand descriptors. mdpi.comugent.be Key steric descriptors include the Tolman cone angle (θ) and the percent buried volume (%VBur). The Tolman cone angle provides a measure of the ligand's steric bulk by quantifying the solid angle occupied by the ligand at a standard metal-phosphorus distance. The percent buried volume offers a more refined measure by calculating the percentage of a sphere around the metal center that is occupied by the ligand. us.es These parameters are crucial for predicting how a ligand will influence the coordination environment of the metal center, affecting substrate accessibility and the stability of intermediates. us.es

Electronic effects are typically quantified by calculating properties such as the vibrational frequency of a carbonyl ligand in a model metal-carbonyl complex, like Ni(CO)₃L. acs.org This frequency is sensitive to the electron-donating ability of the phosphine ligand (L); stronger donor ligands result in lower CO stretching frequencies. These electronic parameters are vital for understanding how a ligand modulates the reactivity of the metal center, for instance, by influencing the rates of oxidative addition and reductive elimination in cross-coupling reactions. core.ac.uk